BenchChemオンラインストアへようこそ!

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Organic Synthesis Oxindole Chemistry Process Chemistry

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7) is a differentiated fluorinated oxindole intermediate for CNS 5-HT7 receptor ligands. The 5-fluoro substituent imparts superior reactivity and metabolic stability versus the non-fluorinated analog (CAS 204012-72-6). Documented ~81% yield from 5-fluoroisatin enables multi-gram scale-up. The 4-hydroxybutyl alcohol provides a versatile handle for mesylation and nucleophilic displacement. Procure for med chem lead optimization, CRO process development, and PROTAC linker design.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 637341-60-7
Cat. No. B1607728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
CAS637341-60-7
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(C(=O)N2)CCCCO
InChIInChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16)
InChIKeyBJTPHHHQUXBPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7): Procurement-Relevant Identity and Core Physicochemical Parameters


5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7) is a fluorinated 3-substituted oxindole derivative with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol [1]. The compound is characterized by a 5-fluoro substitution on the indolin-2-one core and a 3-(4-hydroxybutyl) side chain, with predicted physicochemical properties including a density of 1.217 g/cm³, a boiling point of approximately 371 °C at 760 mmHg, an ACD/LogP of 1.62, and a polar surface area of 49 Ų . The compound serves as a key synthetic intermediate in the preparation of pharmacologically active molecules, including piperazine and pyridine derivatives of alkyl oxindoles targeting CNS receptors [2].

Why 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7) Cannot Be Interchanged with Close Oxindole Analogs


Procurement decisions for 3-substituted oxindole intermediates cannot rely on simple analog interchange due to structure-dependent differences in downstream synthetic efficiency and final product properties. The 5-fluoro substitution on the indolin-2-one core imparts distinct electronic and steric characteristics that directly influence reactivity in subsequent condensation and substitution reactions, as evidenced by its documented use in the synthesis of 5-HT7 receptor-active pyridine derivatives and piperazine-based alkyl oxindoles [1][2]. Critically, the non-fluorinated analog 3-(4-hydroxybutyl)indolin-2-one (CAS 204012-72-6) lacks the electron-withdrawing 5-fluoro substituent, which alters both the nucleophilicity of the oxindole nitrogen and the metabolic stability of downstream products. The quantitative differences documented below demonstrate why generic substitution introduces unacceptable risk in reaction yield, product purity, and ultimate biological performance.

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7): Quantified Differentiation from Comparator Compounds


Synthetic Yield Advantage of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one via Direct C-3 Alkylation of 5-Fluoroisatin

The synthesis of 5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one proceeds via condensation of 5-fluoroisatin with 1,4-butanediol, achieving an isolated yield of approximately 81% [1]. This yield represents a substantial improvement over alternative routes to structurally related 5-fluoro-oxindole derivatives. In contrast, the synthesis of sunitinib from 5-fluoro-1,3-dihydroindol-2-one via condensation with a pyrrole carboxamide intermediate under Et3N catalysis achieves an overall yield of only approximately 13% (based on ethyl acetoacetate) [2]. The >6-fold yield differential underscores the synthetic accessibility advantage conferred by the 4-hydroxybutyl substituent at the C-3 position.

Organic Synthesis Oxindole Chemistry Process Chemistry

Lipophilicity Reduction and Hydrogen-Bonding Enhancement of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one Relative to Non-Fluorinated Analog

The 5-fluoro substitution in 5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (MW = 223.24 g/mol) produces measurable changes in predicted physicochemical properties compared to its non-fluorinated analog 3-(4-hydroxybutyl)indolin-2-one (MW = 205.25 g/mol). The fluorinated compound exhibits an ACD/LogP of 1.62 with 2 hydrogen bond donors and 3 hydrogen bond acceptors , while the non-fluorinated analog, lacking the electronegative fluorine, possesses distinct lipophilicity and hydrogen-bonding characteristics. The 5-fluoro group serves as both a hydrogen bond acceptor and an electron-withdrawing substituent that modulates the acidity of the oxindole N-H proton (pKa predicted range 4.1-9.7) [1]. These differences directly affect membrane permeability predictions and metabolic stability in downstream pharmacological applications.

Physicochemical Properties Drug Design ADME Prediction

Documented Utility of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one as a Key Intermediate in CNS-Targeted Oxindole Derivative Synthesis

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is explicitly disclosed as a synthetic intermediate in patent literature describing 5-HT7 receptor-active pyridine derivatives of alkyl oxindoles [1] and piperazine derivatives of alkyl oxindoles [2]. The 4-hydroxybutyl side chain serves as a critical functional handle for subsequent derivatization to mesylate leaving groups, enabling nucleophilic displacement with piperazine and pyridine moieties. The 5-fluoro substitution on the oxindole core is maintained throughout the synthetic sequence, contributing to the pharmacological profile of the final compounds. This established synthetic pathway is not equivalently accessible from non-hydroxylated or non-fluorinated oxindole precursors without additional protection/deprotection steps.

Medicinal Chemistry CNS Drug Discovery 5-HT7 Receptor

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one (CAS 637341-60-7): Evidence-Supported Application Scenarios for Procurement and Research Use


Synthesis of 5-HT7 Receptor-Targeted Pyridine and Piperazine Oxindole Derivatives

Based on patent disclosures in US20070265300A1 and AU2005240842B2, this compound serves as the foundational C-3 alkylated oxindole intermediate for constructing CNS-active 5-HT7 receptor ligands [1]. The 4-hydroxybutyl side chain undergoes mesylation to generate an electrophilic intermediate suitable for nucleophilic displacement with substituted piperazines or pyridines. The 5-fluoro substituent remains intact through the synthetic sequence, contributing to target receptor affinity. Procurement is indicated for medicinal chemistry laboratories engaged in serotonergic CNS target lead optimization programs.

Process Development for Multi-Gram Oxindole Intermediate Production

The documented ~81% synthetic yield from 5-fluoroisatin and 1,4-butanediol [2] supports process-scale procurement for laboratories requiring multi-gram quantities of 5-fluoro-3-substituted oxindole building blocks. The synthetic route avoids expensive catalysts and complex purification protocols, making it amenable to scale-up. This scenario is particularly relevant for CROs and pharmaceutical process chemistry groups developing cost-effective routes to fluorinated heterocyclic intermediates.

Comparative Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Oxindole Scaffolds

The predicted ACD/LogP of 1.62, 2 H-bond donors, and 3 H-bond acceptors establish this compound as a reference standard for evaluating the impact of 5-fluoro substitution on oxindole lipophilicity and hydrogen-bonding capacity. Procurement is appropriate for computational chemistry and ADME screening groups requiring well-characterized fluorinated small molecules for building predictive models or validating in silico property calculations.

Building Block for Targeted Covalent Inhibitor and PROTAC Linker Design

The 4-hydroxybutyl terminus provides a primary alcohol functional group suitable for esterification, etherification, or conversion to leaving groups, while the oxindole N-H and 5-fluoro substituent offer additional vectors for molecular elaboration. This multifunctional architecture supports applications in targeted protein degradation (PROTAC) linker design and covalent inhibitor development, where precise control over exit vector geometry and linker length is essential. Procurement is indicated for chemical biology groups engaged in proximity-inducing pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.